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Compound of Interest

Compound Name: N-cyclobutyl-3-fluoroaniline
CAS No.: 1249444-92-5
Cat. No.: B2814706
Get Quote
& J

Executive Summary

In the structural elucidation of halogenated N-alkyl anilines, N-cyclobutyl-3-fluoroaniline
presents a distinct fragmentation signature driven by the lability of the strained cyclobutyl ring
and the meta-positioning of the fluorine atom. This guide provides a definitive technical analysis
of its LC-MS/MS behavior, contrasting it with key structural isomers (e.g., ortho-fluoro analogs)
and homologs.

The primary differentiator for this compound is the neutral loss of cyclobutene (54 Da) via a
hydrogen rearrangement, yielding a characteristic fragment at m/z 112, followed by a
fragmentation pattern consistent with meta-fluoroaniline. This contrasts with ortho-isomers,
which exhibit dominant HF elimination pathways.

Chemical Profile & Theoretical Mass

Before interpreting spectra, verify the theoretical parameters to ensure accurate precursor ion
selection.
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Parameter Value

Compound Name N-Cyclobutyl-3-fluoroaniline
Formula CioH12FN

Molecular Weight 165.21 g/mol

Monoisotopic Mass 165.0954 Da

Precursor lon [M+H]* 166.1027 m/z

Secondary amine, Strained cyclobutyl ring,
Key Structural Features i ]
Meta-fluorine substituent

Standardized Experimental Protocol

To reproduce the fragmentation patterns described below, the following LC-ESI-MS/MS
conditions are recommended. These parameters are optimized to balance ionization efficiency
with informative in-source fragmentation control.

Liquid Chromatography Conditions

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 um particle size).
o Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 5 minutes.

o Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

 lonization Mode: Electrospray lonization (ESI), Positive Mode.
e Spray Voltage: 3.5 kV.

o Capillary Temperature: 300°C.
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o Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the
labile alkyl loss and the stable aromatic ring fragmentation.

Fragmentation Analysis & Mechanism

The fragmentation of N-cyclobutyl-3-fluoroaniline follows the Even-Electron Rule,
characteristic of ESI-generated ions. The pathway is dominated by the cleavage of the C-N
bond connecting the strained cyclobutyl ring to the amine.

Primary Fragmentation Pathway

e Precursor Selection: The protonated molecule [M+H]* (m/z 166.1) is isolated.

o Neutral Loss of Cyclobutene (-54 Da): The most facile pathway involves a four-center
hydrogen rearrangement. The proton on the

-carbon of the cyclobutyl ring transfers to the nitrogen, leading to the elimination of a neutral
cyclobutene molecule.

o Result: Formation of the 3-fluoroaniline cation (m/z 112.0).

o Secondary Fragmentation (Aromatic Core): The m/z 112 ion undergoes further fragmentation
typical of haloanilines:

o Loss of Ammonia (-17 Da): Yields the fluorophenyl cation (m/z 95).
o Loss of HCN (-27 Da): Yields the fluorocyclopentadiene cation (m/z 85).

o Loss of HF (-20 Da): Yields the aminophenyl cation (m/z 92). Note: This is less abundant
in meta-isomers compared to ortho-isomers.

Visualization of Signaling Pathway
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Caption: ESI-MS/MS fragmentation pathway of N-cyclobutyl-3-fluoroaniline showing the
primary loss of the strained ring followed by aromatic core degradation.

Comparative Guide: Differentiating Alternatives

In drug development, distinguishing between regioisomers (position of fluorine) and homologs
(size of alkyl ring) is critical. Use the table below to interpret your spectral data.

Isomeric Differentiation (Ortho vs. Meta vs. Para)

The position of the fluorine atom significantly alters the secondary fragmentation intensity.
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3-Fluoro (Meta) -

2-Fluoro (Ortho) -

Mechanism of

Feature )
TARGET ALTERNATIVE Difference
Ortho-effect: In 2-
fluoroaniline, the
proximity of F and
HF Loss (-20 Da) Low / Minor High / Dominant NH: facilitates direct

HF elimination to form
a stable heterocyclic

ion.

m/z 112 Stability

High Intensity

Lower Intensity

The 2-fluoro cation is
less stable due to

rapid HF loss.

Key Diagnostic

Strong m/z 112, Weak
m/z 92

Strong m/z 92 (from
112)

Homolog Differentiation (Ring Size)

If the N-substituent is unknown, the neutral loss mass is the definitive identifier.

Primary Neutral Resulting
Compound Precursor (m/z)
Loss Fragment
N-Cyclopropyl- 152.1 -42 Da (Propene) m/z 110
N-Cyclobutyl- 166.1 -54 Da (Cyclobutene) m/z 112
-68 Da
N-Cyclopentyl- 180.1 m/z 112
(Cyclopentene)
N-Isopropyl- 154.1 -42 Da (Propene) m/z 112

Critical Note: N-Isopropyl and N-Cyclobutyl derivatives yield the same aromatic core fragment

(m/z 112) but differ in precursor mass and neutral loss value (42 vs 54 Da).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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